(-)-CMLD010509

Multiple Myeloma Translation Inhibition Rocaglate Scaffold

(-)-CMLD010509 (CAS 256497-58-2) is a synthetic rocaglate-derived translation inhibitor with an eIF4E phosphorylation-independent mechanism, achieving IC50 <10 nM across 7 MM cell lines (NCI-H929, KMS-18, MM1R, MM1S, OPM-2, RPMI8226, U266). Researchers needing maximal potency within this compound class benefit from its validated proteomic signature-depletion of 54 oncoproteins (MYC, MDM2, CCND1, MCL-1, MAF) at 100 nM without transcript changes. In vivo protocols use 0.7 mg/kg twice-weekly IP, prolonging survival in MM1S xenograft (median OS 47 vs 35 days) and Vk*Myc models. Synthetic accessibility from simple starting materials via enantioselective photocycloaddition supports SAR programs. ≥98% purity by HPLC.

Molecular Formula C27H26BrNO7
Molecular Weight 556.4 g/mol
Cat. No. B15145827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-CMLD010509
Molecular FormulaC27H26BrNO7
Molecular Weight556.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O
InChIInChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1
InChIKeyVVCMGKRXILWBQB-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-CMLD010509 Procurement Guide: Rocaglate-Derived Translation Inhibitor for Multiple Myeloma Research


(-)-CMLD010509 (also designated SDS-1-021; CAS 256497-58-2) is a synthetic rocaglate (flavagline) derivative characterized by a cyclopenta[b]tetrahydrobenzofuran core structure [1]. The compound functions as a highly specific inhibitor of the oncogenic translation program supporting multiple myeloma (MM), selectively depleting short-lived oncoproteins including MYC, MDM2, CCND1, MAF, and MCL-1 through an eIF4E phosphorylation-independent mechanism [2]. The (-)-enantiomer designation refers to the specific stereochemical configuration (five defined stereocenters) that confers biological activity, distinguishing it from inactive or less active stereoisomers in this compound class [3]. The compound is available from multiple vendors for research use with typical purity specifications of ≥98% by HPLC .

(-)-CMLD010509 Selection Rationale: Why Not All Rocaglates Are Interchangeable


Rocaglate derivatives exhibit substantial variation in potency, selectivity, and mechanistic properties that preclude simple substitution. Among 40 rocaglate derivatives screened against MM cell lines, CMLD010509 was identified as the most potent compound with IC50 values below 10 nM for most MM cell lines tested [1]. Critically, CMLD010509 operates through an eIF4E phosphorylation-independent translation inhibition mechanism, whereas structurally related rocaglates such as silvestrol function via eIF4A clamping mechanisms that may exhibit different selectivity profiles and resistance patterns [2]. Additionally, stereochemical configuration directly impacts biological activity within this scaffold—the (-)-enantiomer represents the active stereoisomer, making enantiomeric specification a material consideration for experimental reproducibility and cross-study comparability [3]. Generic substitution without consideration of these parameters introduces uncontrolled variables that may compromise experimental outcomes.

(-)-CMLD010509 Quantitative Differentiation Evidence: Comparative Analysis Against Rocaglate-Class Compounds


Potency Differentiation: CMLD010509 Ranked Most Potent Among 40 Screened Rocaglate Derivatives in MM Cell Lines

In a screen of 40 rocaglate derivatives against NCI-H929 multiple myeloma cells, CMLD010509 demonstrated the highest potency with an IC50 below 10 nM, ranking as the most potent compound among all rocaglate derivatives tested in this comparative analysis [1]. The compound maintained IC50 values below 10 nM across a panel of seven MM cell lines (NCI-H929, KMS-18, MM1R, MM1S, OPM-2, RPMI8226, and U266), whereas activity against lung and breast cancer cell lines was comparatively reduced with IC50 values of approximately 30 nM, indicating disease-relevant selectivity [1].

Multiple Myeloma Translation Inhibition Rocaglate Scaffold

Mechanistic Differentiation: eIF4E Phosphorylation-Independent Translation Inhibition Distinguishes CMLD010509 from eIF4A-Clamping Rocaglates

CMLD010509 functions through an eIF4E phosphorylation-independent mechanism for translation inhibition . This distinguishes it from rocaglate natural products such as silvestrol and rocaglamide A, which act by clamping eIF4A onto polypurine sequences in mRNA 5′UTRs, thereby blocking ribosome subunit scanning [1]. Quantitative proteomic analysis following CMLD010509 treatment (100 nM, 2 hours) in NCI-H929 cells identified 54 proteins significantly depleted by more than twofold (P < 0.05), with key MM oncoproteins (MYC, MDM2, CCND1, MCL-1, MAF) among the most depleted targets while transcript levels remained unchanged, confirming post-transcriptional/translational inhibition [2].

Translation Initiation eIF4E Mechanism of Action

Therapeutic Window Differentiation: Selective Activity in MM Cells Versus Normal Hematopoietic Cells

CMLD010509 demonstrates a measurable selectivity window between malignant MM cells and normal hematopoietic cells. The compound exhibits IC50 values below 10 nM in MM cell lines while showing approximately threefold reduced potency (IC50 ~30 nM) in lung and breast cancer cell lines [1]. In ex vivo bone marrow samples from MM patients, CMLD010509 treatment reduced CD138+ malignant plasma cells while preserving normal CD138- hematopoietic cells at the same concentrations [2]. The compound does not inhibit the elongation machinery targeted by broader-spectrum translation inhibitors (e.g., cycloheximide), potentially contributing to reduced toxicity toward normal tissues [3].

Selectivity Therapeutic Index Bone Marrow

In Vivo Efficacy Differentiation: Survival Benefit Demonstrated Across Three Preclinical MM Models

CMLD010509 demonstrates reproducible in vivo efficacy across three distinct preclinical multiple myeloma models. In an MM1S xenograft model, twice-weekly intraperitoneal administration of CMLD010509 at 0.7 mg/kg significantly prolonged median overall survival from 35 days (vehicle) to 47 days (P < 0.001) [1]. In a KMS-11 xenograft model, immunohistochemistry confirmed reduction of CD138+ tumor cells, depletion of MYC protein, and decreased Ki-67 proliferation marker in CMLD010509-treated versus vehicle-treated mice [1]. In an immunocompetent Vk*Myc syngeneic model, median survival was 39 days in the control group versus not reached at 90 days in the CMLD010509-treated group (P = 0.0019), with preserved body weight and normal complete blood counts throughout the 4-week treatment period [2].

Xenograft Survival In Vivo Efficacy

Synthetic Accessibility Differentiation: Total Synthesis Feasibility Distinguished from Natural Product-Derived Rocaglates

CMLD010509 can be prepared by total synthesis from simple starting materials, avoiding reliance on limited natural bioresources required for natural rocaglate products such as silvestrol and rocaglamide A [1]. This synthetic accessibility stands in contrast to natural rocaglates isolated from Aglaia plant species, which face supply chain constraints due to limited botanical availability and low natural abundance [2]. The cyclopenta[b]tetrahydrobenzofuran core structure of CMLD010509 is amenable to enantioselective photocycloaddition methodologies mediated by chiral Brønsted acids, enabling stereochemically controlled synthesis of the active (-)-enantiomer [3].

Chemical Synthesis Supply Chain Scalability

Proteomic Profiling Differentiation: Selective Depletion of Short-Lived MM Oncoproteins Confirmed by Quantitative TMT Proteomics

Quantitative tandem mass tag (TMT) proteomic analysis following CMLD010509 treatment (100 nM, 2 hours) in NCI-H929 MM cells identified 7,312 proteins, of which 54 were significantly depleted by more than twofold (P < 0.05; fold change >2) [1]. Key MM oncoproteins among the most depleted included MYC, MDM2, CCND1, MCL-1, and MAF, while transcript levels for these genes remained unchanged or slightly increased as measured by qRT-PCR, confirming post-transcriptional inhibition [2]. Pulse-labeling with 35S-cysteine/methionine followed by immunoprecipitation confirmed selective inhibition of new translation for MYC, CCND1, and MCL-1, with each protein reduced to varying degrees while housekeeping proteins remained largely unperturbed [3].

Proteomics Target Engagement TMT Mass Spectrometry

(-)-CMLD010509 Recommended Research Applications Based on Quantitative Evidence


Primary Application: Multiple Myeloma Translation Dependency Studies Requiring Maximum Rocaglate-Class Potency

Based on direct head-to-head screening of 40 rocaglate derivatives, (-)-CMLD010509 is the optimal selection for MM research requiring maximal potency within this compound class [1]. The compound's IC50 < 10 nM across seven MM cell lines enables robust target engagement at minimal concentrations, reducing off-target effects and preserving precious compound quantities [1]. This application is supported by the compound's demonstrated activity in NCI-H929, KMS-18, MM1R, MM1S, OPM-2, RPMI8226, and U266 cell lines, covering a range of MM genetic subtypes [1].

Mechanistic Studies of eIF4E Phosphorylation-Independent Translation Control

(-)-CMLD010509 is specifically indicated for experiments investigating eIF4E phosphorylation-independent translation inhibition pathways . Unlike silvestrol and rocaglamide A which function via eIF4A-mRNA clamping mechanisms, CMLD010509 provides a distinct mechanistic tool for dissecting translation initiation regulation [2]. The compound's confirmed proteomic profile—depletion of 54 proteins including MYC, MDM2, CCND1, MCL-1, and MAF at 100 nM without corresponding transcript changes—provides a validated target engagement signature for mechanistic studies [3].

In Vivo Preclinical Efficacy Studies in MM Xenograft and Syngeneic Models

(-)-CMLD010509 is validated for in vivo efficacy studies using established dosing protocols. Twice-weekly intraperitoneal administration at 0.7 mg/kg reproducibly prolonged survival in MM1S xenograft (median OS: 47 vs 35 days; P < 0.001) and Vk*Myc syngeneic models (median OS not reached vs 39 days; P = 0.0019) [4]. The compound is well-tolerated with preserved body weight and normal complete blood counts over 4 weeks of treatment, supporting its use in longitudinal in vivo experimental designs [5].

Structure-Activity Relationship (SAR) Studies Leveraging Fully Synthetic Rocaglate Scaffold

Unlike natural product-derived rocaglates constrained by limited botanical availability, (-)-CMLD010509 can be prepared by total synthesis from simple starting materials [6]. This synthetic accessibility enables SAR programs requiring analog synthesis and systematic modification of the cyclopenta[b]tetrahydrobenzofuran core structure. The established enantioselective photocycloaddition methodology using chiral Brønsted acids provides stereochemical control essential for generating stereochemically defined analogs for SAR exploration [7].

Technical Documentation Hub

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